molecular formula C11H16N2O3 B15273970 1-Boc-3-cyano-3-(2-oxoethyl)azetidine

1-Boc-3-cyano-3-(2-oxoethyl)azetidine

Katalognummer: B15273970
Molekulargewicht: 224.26 g/mol
InChI-Schlüssel: BERBHJIDRVKYNB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-Boc-3-cyano-3-(2-oxoethyl)azetidine is a synthetic organic compound with the molecular formula C11H16N2O3. It is a member of the azetidine family, which consists of four-membered nitrogen-containing heterocycles. Azetidines are known for their significant ring strain, making them highly reactive and useful in various chemical reactions .

Vorbereitungsmethoden

1-Boc-3-cyano-3-(2-oxoethyl)azetidine can be synthesized through several methods. One common synthetic route involves the [2 + 2] annulation reaction of ethyl 2,3-butadienoate with cyclic ketimine in the presence of a catalyst such as DABCO (1,4-diazabicyclo[2.2.2]octane) and a solvent like 1,4-dioxane . This reaction yields azetidine derivatives in good yields. Industrial production methods may involve similar synthetic routes but optimized for larger-scale production.

Analyse Chemischer Reaktionen

1-Boc-3-cyano-3-(2-oxoethyl)azetidine undergoes various chemical reactions due to its reactive azetidine ring. Some common types of reactions include:

Common reagents and conditions used in these reactions include solvents like dichloromethane, methanol, and tetrahydrofuran, as well as catalysts like palladium and bases like sodium hydroxide . Major products formed from these reactions depend on the specific reaction conditions and reagents used.

Wirkmechanismus

The mechanism of action of 1-Boc-3-cyano-3-(2-oxoethyl)azetidine involves its reactivity due to the ring strain of the azetidine ring. The compound can undergo various chemical transformations, leading to the formation of new bonds and functional groups. The molecular targets and pathways involved depend on the specific reactions and applications of the compound .

Vergleich Mit ähnlichen Verbindungen

1-Boc-3-cyano-3-(2-oxoethyl)azetidine can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific functional groups and reactivity, making it a valuable compound in various scientific research and industrial applications.

Eigenschaften

Molekularformel

C11H16N2O3

Molekulargewicht

224.26 g/mol

IUPAC-Name

tert-butyl 3-cyano-3-(2-oxoethyl)azetidine-1-carboxylate

InChI

InChI=1S/C11H16N2O3/c1-10(2,3)16-9(15)13-7-11(6-12,8-13)4-5-14/h5H,4,7-8H2,1-3H3

InChI-Schlüssel

BERBHJIDRVKYNB-UHFFFAOYSA-N

Kanonische SMILES

CC(C)(C)OC(=O)N1CC(C1)(CC=O)C#N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.